Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist. [] It exhibits reversible binding and effectively inhibits ADP-induced platelet aggregation. Preclinical studies have demonstrated its promising antiplatelet and antithrombotic properties, suggesting its potential as a therapeutic agent for thrombotic disorders. []
Relevance: SAR216471 shares the pyrazole moiety with the target compound, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. Both compounds contain a pyrazole ring within their structures, indicating a potential commonality in their chemical properties or biological targets. []
Compound Description: Acrizanib is a potent small-molecule inhibitor of VEGFR-2. [] Specifically designed for topical ocular delivery, it has shown efficacy in preclinical models of choroidal neovascularization. This suggests its therapeutic potential in treating neovascular age-related macular degeneration. [, , ]
Relevance: Acrizanib shares the pyrazole and pyrimidine ring systems with the target compound, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. The presence of these common heterocyclic motifs indicates potential similarities in their binding affinities or interactions with biological targets. [, , ]
Compound Description: This compound is an enhanced AKT inhibitor. [] A crystalline form of its hydrochloride salt has been described. []
Relevance: This compound also possesses a pyrazole ring, similar to the target compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. The inclusion of halogens (chlorine, fluorine) and a thiophene ring in its structure further highlights the exploration of diverse substituents around the core pyrazole motif for potential modulation of biological activity. []
Compound Description: This compound contains two crystallographically independent molecules within its asymmetric unit. [] It features a pyrazole ring system with dihedral angles formed between the pyrazole, fluorobenzene, and chlorobenzene rings. Intermolecular hydrogen bonds, including N—H⋯O, C—H⋯F, C—H⋯N, and C—H⋯O interactions, contribute to its crystal packing. []
Relevance: The presence of a pyrazole ring with chloro- and fluoro-substituted phenyl rings makes it structurally similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] This suggests a potential exploration of similar molecular interactions or physicochemical properties.
Compound Description: HNPC-A9229 is a potent fungicide with a pyrimidine core. [] It exhibits excellent activity against various fungal pathogens, surpassing or rivaling the efficacy of commercial fungicides. [] Importantly, it demonstrates lower toxicity compared to earlier lead compounds. []
Relevance: This compound emphasizes the exploration of pyrimidine-based structures, similar to the target compound, for fungicidal activity. The incorporation of halogen substituents and a difluoromethyl group highlights the structure-activity relationship studies aimed at optimizing its efficacy and safety profile. []
Compound Description: This compound is recognized for its potential in treating or preventing viral infections. []
Relevance: While structurally distinct from the target compound, its identification as a potential antiviral agent broadens the scope of biological activities associated with heterocyclic compounds. [] This highlights the versatility of such structures in medicinal chemistry.
Compound Description: This compound is a pyrazole derivative synthesized and evaluated for its antibacterial and antifungal activity. []
Relevance: This compound contains a pyrazole ring and a pyrimidine ring, akin to the target compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. This structural similarity suggests that these compounds might share similar biological targets or mechanisms of action, particularly in the context of antimicrobial activity. []
((2-((1H-Pyrazol-4-yl)diazenyl)pyrimidine)
Compound Description: This compound is synthesized through a diazotization reaction and is also evaluated for its antibacterial and antifungal activities. []
Relevance: Like the target compound, this compound includes a pyrazole ring and a pyrimidine ring in its structure. The presence of these common heterocyclic motifs suggests a potential relationship in their biological activities or interactions with biological targets. []
Compound Description: This compound features a tetrazole ring and is synthesized from pyrimidin-2-amine. [] It exhibits notable biological activity against bacteria and fungi, demonstrating a more pronounced effect compared to pyrazole derivatives. []
Relevance: Although it doesn't share the pyrazole moiety present in 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, the inclusion of a pyrimidine ring in its structure suggests potential similarities in their chemical properties. []
Compound Description: This compound incorporates indole, thiazole, and azetidine rings. [] It's been synthesized and characterized through various spectroscopic techniques, including 1H NMR, 13C NMR, Mass, IR, and elemental analysis. [] Furthermore, it has undergone antimicrobial activity screening using the agar disc-diffusion method. []
Relevance: The presence of the azetidine-3-carboxamide moiety in this compound directly mirrors its presence in the target compound, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] This structural similarity strongly suggests that these compounds might be exploring similar chemical space and could potentially target similar biological pathways, particularly in the context of antimicrobial activity.
Compound Description: This compound acts as a potent and selective PDGFR inhibitor, with an IC50 value of 3 nM. [] This suggests its potential in treating PAH. []
Relevance: This compound contains a pyrazole ring, similar to the target compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] The presence of this shared heterocyclic structure might indicate some commonality in their binding properties or interactions with biological targets.
Compound Description: This PDGFR inhibitor, with an IC50 of 45 nM, suggests its therapeutic potential in PAH. []
Relevance: The inclusion of a pyrazole ring in this compound links it structurally to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] This shared feature could indicate similarities in their binding affinities or interactions with biological targets, particularly those involving pyrazole recognition.
Compound Description: Compound 7t is a potent insecticide. [] It exhibits superior insecticidal activity compared to the commercial insecticide Dextral tetramethrin, and its efficacy is comparable to Prallethrin. [] This compound highlights the impact of substituent position on the benzene ring on biological activity. []
Relevance: This compound shares the pyrazole ring system with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, indicating a potential for shared structural motifs or pharmacophoric elements. [] The presence of halogens and a cyclopropane ring in its structure further emphasizes the exploration of diverse chemical groups for insecticidal activity.
Compound Description: Chlorantraniliprole is a commercial insecticide. [] Its pyrolysis in tobacco generates various degradation products, including a nonpolar compound 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone. []
Relevance: Although structurally distinct from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion provides context for the potential use and metabolic fate of pyrazole-containing compounds in agricultural settings. []
Compound Description: This nonpolar compound is a significant degradation product resulting from the pyrolysis of chlorantraniliprole in tobacco. [] It highlights the potential transformation products of pyrazole-containing insecticides during smoking. []
Relevance: While not directly structurally related to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, this degradation product provides insights into the potential breakdown pathways and byproducts associated with pyrazole-containing compounds under specific conditions, such as pyrolysis in tobacco. []
Compound Description: Identified as a polar degradation product of chlorantraniliprole in tobacco pyrolysis studies. [] Its presence, specifically in filter extracts, suggests its potential formation during the smoking process. []
Relevance: While structurally distinct from the target compound, this degradation product highlights the potential metabolic transformations of pyrazole-containing compounds under specific conditions, such as pyrolysis. []
Compound Description: This nonpolar degradation product is formed during the pyrolysis of chlorantraniliprole in tobacco, specifically in cigarettes treated with the [benzamide carbonyl-(14)C] labeled form. []
Relevance: Although not structurally analogous to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, this degradation product provides insights into the potential breakdown products of structurally related pyrazole-containing compounds under specific conditions. []
Compound Description: L-826266 is a selective antagonist of the E-prostanoid (EP)3 receptor. [] Its ability to inhibit PGE2-induced paw edema in mice suggests the involvement of EP3 receptor activation in this inflammatory response. []
Relevance: While structurally unrelated to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion in a study investigating the mechanisms of PGE2-induced inflammation highlights the exploration of diverse chemical structures for modulating inflammatory responses. []
4′-Chloro-3-methoxycinnamanilide (SB-366791)
Compound Description: SB-366791 selectively antagonizes vanilloid receptor (TRPV1) receptors. [] Its ability to reduce PGE2-mediated paw edema in mice suggests the participation of TRPV1 receptors in this inflammatory process. []
Relevance: Although structurally dissimilar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its role in modulating inflammatory responses through TRPV1 receptor antagonism highlights the exploration of diverse chemical scaffolds for targeting inflammatory pathways. []
Compound Description: GF-109203X acts as a selective inhibitor of protein kinase C (PKC). [] Its efficacy in reducing PGE2-mediated edema formation in mice suggests the involvement of PKC in this inflammatory response. []
Relevance: While structurally different from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its role as a PKC inhibitor underscores the importance of targeting kinases in inflammatory diseases. []
Anthra[1,9-cd]pyrazol-6(2H)-one (SP-600125)
Compound Description: SP-600125 selectively inhibits the c-Jun NH2-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. [] Its ability to reduce PGE2-mediated edema formation in mice highlights the involvement of JNK activation in this inflammatory response. []
Relevance: Although structurally distinct from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its role as a JNK inhibitor underscores the importance of targeting specific kinases in inflammatory processes. []
Compound Description: SB-203580 acts as a selective inhibitor of p38 MAPK. [, ] Its efficacy in reducing PGE2-mediated edema formation in mice suggests the involvement of p38 MAPK activation in this inflammatory process. [] In vitro studies demonstrate that it inhibits the growth of melanoma cells, especially those dependent on autophagy, indicating its potential therapeutic application in autophagy-dependent cancers. []
Relevance: Although structurally distinct from the target compound, its ability to modulate inflammatory responses by inhibiting p38 MAPK highlights the significance of targeting kinases in inflammatory diseases. [, ]
Compound Description: CCT-196969 acts as a potent pan-RAF inhibitor, targeting all isoforms of RAF kinases. [] In vitro and in vivo studies reveal its limited brain distribution, highlighting the challenges associated with drug delivery across the blood-brain barrier. []
Relevance: Sharing the pyrazole ring with the target compound, CCT-196969 exemplifies the use of pyrazole-containing structures for developing kinase inhibitors. [] Its limited brain penetration underscores the importance of considering pharmacokinetic properties, particularly for targeting central nervous system disorders.
5-Amino-3-cyano-1-(substituted phenyl) pyrazole
Compound Description: This compound serves as a crucial intermediate in the synthesis of novel arylpyrazole derivatives containing the cyhalothroyl thiourea moiety, designed based on the commercial insecticide Fipronil. []
Relevance: As a key synthetic intermediate, it highlights the versatility of pyrazole chemistry and its application in developing new insecticides. Although not structurally identical to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion emphasizes the exploration of pyrazole-based structures for insecticidal activity. []
3-Amino-5-hydroxy-4-phenylazo-1H-pyrazole
Compound Description: This pyrazole derivative serves as a versatile starting material for synthesizing various pyrazole-containing compounds. [] Its reactivity allows for alkylation, acylation, and ring closure reactions, leading to a diverse range of derivatives. []
Relevance: Highlighting the versatility of pyrazole chemistry, this compound, though not structurally identical to the target compound, underscores the broad utility of pyrazole as a core structure in medicinal chemistry. [] Its diverse reactivity enables the exploration of various substitution patterns and their effects on biological activity.
Compound Description: Synthesized from a pyrazole derivative. [] Its formation highlights the possibility of constructing fused heterocyclic systems from simpler pyrazole precursors. []
Relevance: While not directly structurally related to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion emphasizes the exploration of diverse pyrazole-based structures and their potential applications in medicinal chemistry. []
Compound Description: This compound is synthesized from a pyrazole-containing thiourea derivative. [] Its formation exemplifies the potential for generating diverse heterocyclic systems, including fused rings, from pyrazole starting materials. []
Relevance: Although structurally distinct from the target compound, this compound's synthesis from a pyrazole precursor highlights the versatility of pyrazole chemistry in constructing diverse heterocyclic frameworks, which could potentially possess a range of biological activities. []
Compound Description: This compound is designed as a potential Protox inhibitor. [] Chemical modifications of this scaffold, including nitration, reduction, acetylation, ring closure, and methylation, result in a series of derivatives evaluated for their herbicidal activity. []
Relevance: Sharing the pyrazole ring system with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, this compound highlights the use of pyrazole-containing structures for developing herbicides. []
Compound Description: This pyrazole derivative demonstrates high herbicidal activity, particularly against specific weeds. [] Its single-crystal X-ray analysis provides structural insights into its molecular geometry and packing. []
Relevance: This compound shares the pyrazole ring with 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. [] Its development and structural characterization highlight the exploration of substituted pyrazole derivatives for herbicidal applications.
Farnesyl Thiotriazole (FTT)
Compound Description: FTT directly activates protein kinase C (PKC). [] In myeloid leukemia cell lines, it exhibits modest effects on cell cycle progression and apoptosis. [] It also affects the expression of certain differentiation markers, suggesting its potential to influence myeloid cell differentiation. []
Relevance: Although structurally unrelated to the target compound, its inclusion in a study on PKC modulators and leukemia cell behavior highlights the potential of targeting PKC signaling pathways in cancer therapy. []
Compound Description: SC-10 is a direct activator of PKC. [] In myeloid leukemia cell lines, it demonstrates modest effects on cell cycle distribution and minimally affects the expression of differentiation markers. [] Its impact on apoptosis in combination with cytotoxic drugs varies depending on the cell line and drug used. []
Relevance: While structurally different from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion in research on PKC modulation and leukemia cell responses underscores the potential of targeting PKC signaling in cancer. []
Compound Description: R-59022 inhibits diacylglycerol kinase, indirectly activating PKC by increasing diacylglycerol levels. [] In myeloid leukemia cell lines, it exhibits modest effects on cell cycle progression and minimally impacts differentiation marker expression. [] Its influence on apoptosis in the presence of cytotoxic drugs varies depending on the cell line and drug. []
Relevance: Although structurally dissimilar to the target compound, its investigation as a PKC activator in the context of leukemia cell behavior underscores the potential of targeting PKC signaling in cancer therapy. []
Compound Description: R-59949 inhibits diacylglycerol kinase, indirectly activating PKC by increasing diacylglycerol levels. [] In myeloid leukemia cell lines, it shows modest effects on cell cycle distribution and minimal impact on the expression of differentiation markers. [] Its effects on apoptosis in combination with cytotoxic drugs vary depending on the cell line and drug used. []
Relevance: While structurally distinct from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide, its inclusion in research on PKC modulation and leukemia cell responses underscores the potential significance of PKC signaling in cancer. []
Compound Description: This compound is a potent protein kinase inhibitor. []
Relevance: This compound contains a pyrazole ring, similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.